Comprehensive Physicochemical Profiling and Analytical Methodology for N-Butyl-N'-[4-(diethylamino)phenyl]urea (CAS 89402-56-2)
Comprehensive Physicochemical Profiling and Analytical Methodology for N-Butyl-N'-[4-(diethylamino)phenyl]urea (CAS 89402-56-2)
As drug development and materials science increasingly rely on highly specific molecular scaffolds, substituted phenylureas have emerged as privileged structures. N-Butyl-N'-[4-(diethylamino)phenyl]urea (CAS 89402-56-2) is a highly specialized asymmetric urea derivative. Characterized by a central hydrogen-bonding urea core flanked by a lipophilic butyl chain and an electron-rich diethylamino-substituted phenyl ring, this compound offers unique physicochemical properties ideal for receptor binding, kinase inhibition, and advanced materials engineering.
This technical guide provides an authoritative, in-depth analysis of its physical properties, synthesis causality, and self-validating analytical workflows.
Quantitative Physicochemical Profile
Understanding the baseline physical and chemical descriptors of CAS 89402-56-2 is critical for predicting its pharmacokinetic behavior (e.g., membrane permeability) and its behavior in organic synthesis. The data below synthesizes its core molecular descriptors[1],[2].
| Property | Value | Mechanistic Significance |
| IUPAC Name | 1-butyl-3-[4-(diethylamino)phenyl]urea | Defines the asymmetric N,N'-disubstitution[1]. |
| CAS Number | 89402-56-2 | Unique registry identifier. |
| Molecular Formula | C₁₅H₂₅N₃O | Confirms atomic composition[1]. |
| Molecular Weight | 263.385 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5)[2]. |
| PubChem CID | 295342 | Primary database identifier for structural referencing[2]. |
| Topological Polar Surface Area | 44.4 Ų | Excellent predictor for high cellular membrane permeability[2]. |
| Hydrogen Bond Donors (HBD) | 2 | Derived from the two urea -NH groups; critical for target binding[2]. |
| Hydrogen Bond Acceptors (HBA) | 2 | Derived from the urea carbonyl (C=O) and diethylamino nitrogen[2]. |
| Rotatable Bonds | 7 | Allows conformational flexibility to adapt to binding pockets[2]. |
Structural & Mechanistic Insights
The physical behavior and reactivity of N-Butyl-N'-[4-(diethylamino)phenyl]urea are dictated by the interplay of its three primary structural motifs:
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The Urea Core : The N,N'-disubstituted urea acts as a rigid, planar center capable of bidentate hydrogen bonding. This is a well-documented pharmacophore for binding to the hinge region of receptor tyrosine kinases (RTKs) and soluble epoxide hydrolase (sEH) enzymes.
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The Diethylamino Group : Acting as a potent electron-donating group (EDG) via resonance, the lone pair on the nitrogen delocalizes into the phenyl ring. This significantly increases the electron density of the aromatic system, altering its oxidative stability and shifting its spectral properties.
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The N-Butyl Chain : This aliphatic tail introduces significant lipophilic bulk. It drives the molecule's partition coefficient (LogP) higher, ensuring solubility in non-polar organic solvents and facilitating lipid bilayer penetration in biological assays.
Synthesis & Formulation Protocols
The synthesis of asymmetric ureas requires strict control over electrophilic intermediates to prevent the formation of symmetric urea byproducts. The following protocol details the nucleophilic addition of an aniline to an isocyanate.
Step-by-Step Methodology
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Reagent Preparation : Dissolve 10.0 mmol of 4-(diethylamino)aniline in 20 mL of strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Isocyanates are highly moisture-sensitive. Even trace water will act as a nucleophile, hydrolyzing the isocyanate into a carbamic acid that decarboxylates into a primary amine. This amine will react with remaining isocyanate to form an unwanted symmetric 1,3-dibutylurea byproduct.
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Electrophile Addition : Cool the reaction flask to 0°C using an ice bath. Add 10.5 mmol (a slight 5% excess) of butyl isocyanate dropwise over 15 minutes.
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Causality: The nucleophilic attack of the aniline nitrogen onto the central carbon of the isocyanate is highly exothermic. Cooling prevents thermal degradation of the electron-rich aniline and controls the reaction kinetics.
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Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir continuously for 4–6 hours.
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Self-Validating Check (FT-IR) : Extract a 0.1 mL aliquot and run a rapid FT-IR scan. The reaction is definitively complete when the strong, distinctive cumulative double-bond stretch of the isocyanate group at ~2270 cm⁻¹ completely disappears.
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Workup & Purification : Quench the reaction with water. Wash the organic DCM layer with 0.1 M HCl to protonate and remove any unreacted 4-(diethylamino)aniline, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to yield pure crystalline CAS 89402-56-2.
Fig 1: Synthesis workflow of CAS 89402-56-2 via nucleophilic addition.
Analytical Characterization Workflows
To ensure the scientific integrity of the synthesized compound, a multi-modal, self-validating analytical workflow must be employed. Each technique orthogonally verifies a specific physical property of the molecule.
Protocol: Structural Elucidation
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Liquid Chromatography-Mass Spectrometry (LC-MS) :
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Method : Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
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Validation : The compound must elute as a single sharp peak (confirming >98% purity). The mass spectrometer (operating in positive electrospray ionization mode, ESI+) must show a dominant pseudo-molecular ion peak at m/z 264.2 [M+H]⁺ , perfectly matching the exact mass of 263.199[2].
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Nuclear Magnetic Resonance (¹H NMR) :
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Method : Dissolve 5 mg of the sample in DMSO-d₆.
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Validation : The urea protons (-NH-CO-NH-) will appear as two distinct downfield signals (typically a singlet and a triplet) between 5.5 and 8.0 ppm due to hydrogen bonding and deshielding by the carbonyl. Crucially, the aromatic protons will present as an AA'BB' system. Because the diethylamino group is a strong EDG, it shields the ortho protons, shifting their resonance significantly upfield compared to an unsubstituted phenyl ring.
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Differential Scanning Calorimetry (DSC) :
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Method : Heat 2-3 mg of the crystalline product from 25°C to 200°C at a rate of 10°C/min under nitrogen.
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Validation : A single, sharp endothermic peak will dictate the precise melting point, confirming the absence of polymorphs or trapped solvent molecules.
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Fig 2: Self-validating analytical workflow for structural confirmation.
References
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Title : 3-BUTYL-1-[4-(DIETHYLAMINO)PHENYL]UREA Source : Matrix Fine Chemicals URL :[Link]
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Title : PubChem Compound Summary for CID 295342 Source : National Center for Biotechnology Information (NCBI) URL :[Link]
